

Physical and chemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Piperidin-4-yl)aniline

Cat. No.: B052056

[Get Quote](#)

An In-depth Technical Guide to 4-(Piperidin-4-yl)aniline Dihydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-(Piperidin-4-yl)aniline** dihydrochloride, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

4-(Piperidin-4-yl)aniline dihydrochloride is the hydrochloride salt of **4-(Piperidin-4-yl)aniline**. The presence of two basic nitrogen atoms, one on the aniline ring and one on the piperidine ring, allows for the formation of the dihydrochloride salt. This salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and as an intermediate in chemical syntheses.

Table 1: Physical and Chemical Properties of **4-(Piperidin-4-yl)aniline** and its Dihydrochloride Salt

Property	Value	Source
IUPAC Name	4-(piperidin-4-yl)aniline;dihydrochloride	N/A
Synonyms	4-(4-Aminophenyl)piperidine dihydrochloride	N/A
CAS Number	1159824-20-0	N/A
Molecular Formula	C ₁₁ H ₁₈ Cl ₂ N ₂	N/A
Molecular Weight	249.18 g/mol	N/A
Appearance	White to off-white solid (typical)	N/A
Melting Point	>250 °C (decomposes) (typical for similar amine dihydrochlorides)	Data for the specific dihydrochloride is not readily available.
Solubility	Soluble in water and methanol.	General solubility for amine hydrochlorides. Specific quantitative data is not available.
Boiling Point (Free Base)	328.3 °C at 760 mmHg	Data for the free base, 4-(Piperidin-4-yl)aniline.
Flash Point (Free Base)	178.397 °C	Data for the free base, 4-(Piperidin-4-yl)aniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-(Piperidin-4-yl)aniline** dihydrochloride. Below is a summary of expected spectral characteristics.

Table 2: Spectroscopic Data for **4-(Piperidin-4-yl)aniline** scaffold

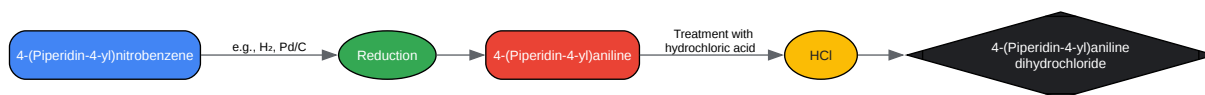
Technique	Description
^1H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. Aromatic protons are expected in the δ 7.0-7.5 ppm region, while the piperidine protons will appear further upfield.
^{13}C NMR	The carbon NMR spectrum will show distinct signals for the aromatic carbons of the aniline ring and the aliphatic carbons of the piperidine ring.
IR Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the secondary amine hydrochlorides, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry	The mass spectrum of the free base would show a molecular ion peak (M^+) corresponding to the molecular weight of 4-(Piperidin-4-yl)aniline (176.26 g/mol).

Chemical Synthesis and Reactivity

4-(Piperidin-4-yl)aniline is a bifunctional molecule, possessing a primary aromatic amine and a secondary aliphatic amine. This dual reactivity makes it a valuable scaffold for the synthesis of a diverse range of chemical entities. The dihydrochloride salt is typically used as a stable starting material.

General Synthesis of 4-(Piperidin-4-yl)aniline

A common synthetic route involves the reduction of a suitable nitro-aromatic precursor.



[Click to download full resolution via product page](#)

General synthetic workflow for **4-(Piperidin-4-yl)aniline** dihydrochloride.

Reactivity

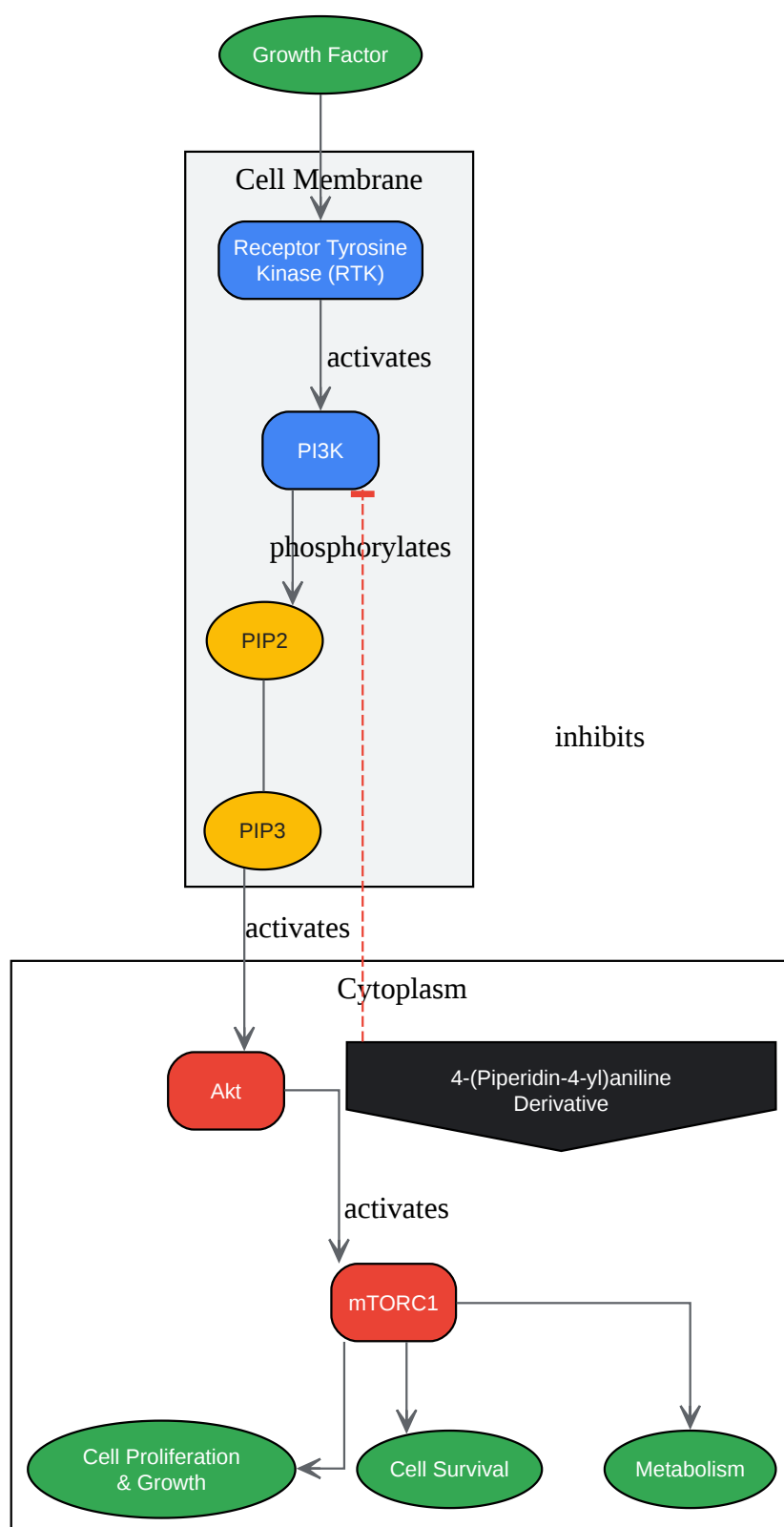
The two amine groups exhibit different reactivities, allowing for selective functionalization. The piperidine nitrogen is more nucleophilic and can be selectively acylated or alkylated under appropriate conditions. The aniline nitrogen is less nucleophilic but can undergo reactions such as diazotization and coupling.

Role in Drug Discovery and Biological Activity

The **4-(Piperidin-4-yl)aniline** scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several derivatives of **4-(Piperidin-4-yl)aniline** have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.



[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt/mTOR pathway by **4-(Piperidin-4-yl)aniline** derivatives.

By inhibiting key kinases in this pathway, such as PI3K, these compounds can block downstream signaling, leading to decreased cancer cell proliferation and survival.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-(Piperidin-4-yl)aniline** dihydrochloride are often proprietary. However, general procedures for similar transformations are provided below.

General Procedure for the Synthesis of 4-(Piperidin-4-yl)aniline Dihydrochloride

A solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol or dioxane) is treated with an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated aqueous HCl). The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to afford **4-(Piperidin-4-yl)aniline** dihydrochloride.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(Piperidin-4-yl)aniline** dihydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

General Protocol for Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Safety and Handling

4-(Piperidin-4-yl)aniline dihydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Piperidin-4-yl)aniline dihydrochloride is a key chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular architectures, leading to the identification of novel therapeutic agents, particularly in the area of oncology. Further investigation into the properties and applications of this compound and its derivatives is warranted.

- To cite this document: BenchChem. [Physical and chemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052056#physical-and-chemical-properties-of-4-piperidin-4-yl-aniline-dihydrochloride\]](https://www.benchchem.com/product/b052056#physical-and-chemical-properties-of-4-piperidin-4-yl-aniline-dihydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com